molecular formula C13H16N2OS B2903785 4-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)butanamide CAS No. 1251561-76-8

4-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)butanamide

Cat. No.: B2903785
CAS No.: 1251561-76-8
M. Wt: 248.34
InChI Key: IJVFUVWSJZIKII-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)butanamide is an organic compound that features both pyrrole and thiophene rings. These heterocyclic structures are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)butanamide typically involves the reaction of a pyrrole derivative with a thiophene derivative under specific conditions. One common method involves the use of a coupling reaction between 1H-pyrrole and thiophen-2-ylmethylamine, followed by the introduction of a butanamide group through amidation reactions. The reaction conditions often require the use of catalysts and solvents to facilitate the coupling and amidation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can participate in various binding interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)butanamide
  • 4-(1H-pyrrol-1-yl)-N-(furan-2-ylmethyl)butanamide
  • 4-(1H-pyrrol-1-yl)-N-(pyridin-2-ylmethyl)butanamide

Uniqueness

This compound is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

4-pyrrol-1-yl-N-(thiophen-2-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c16-13(14-11-12-5-4-10-17-12)6-3-9-15-7-1-2-8-15/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVFUVWSJZIKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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